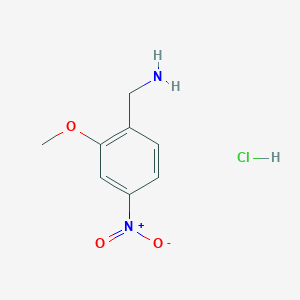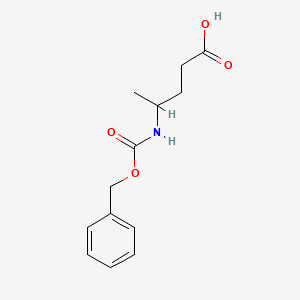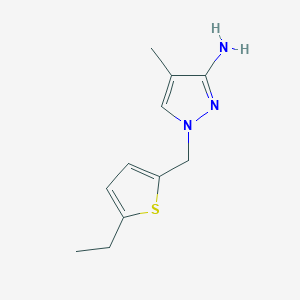![molecular formula C15H12BrNOS B13573816 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile is an organic compound that features a brominated methoxyphenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a methylbenzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.
Thioether Formation: The brominated product is then reacted with a thiol compound to form the sulfanyl linkage.
Nitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can act as a nucleophile, while the brominated methoxyphenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
相似化合物的比较
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile is unique due to the presence of the methyl group on the benzonitrile moiety, which can influence its chemical reactivity and biological activity. The combination of the brominated methoxyphenyl group and the sulfanyl linkage also provides distinct properties compared to other similar compounds.
属性
分子式 |
C15H12BrNOS |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
4-(5-bromo-2-methoxyphenyl)sulfanyl-3-methylbenzonitrile |
InChI |
InChI=1S/C15H12BrNOS/c1-10-7-11(9-17)3-6-14(10)19-15-8-12(16)4-5-13(15)18-2/h3-8H,1-2H3 |
InChI 键 |
JHEPSQVTNGYOBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C#N)SC2=C(C=CC(=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
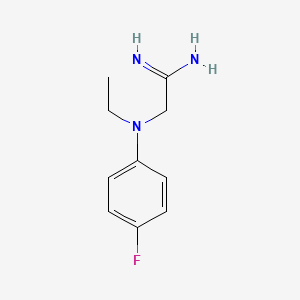
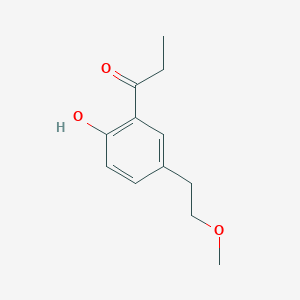

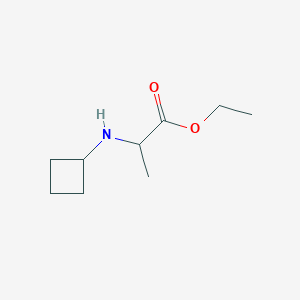
![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)
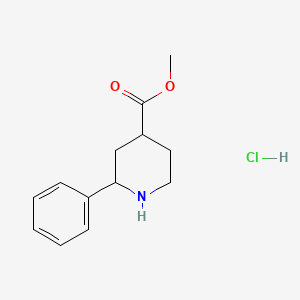
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
